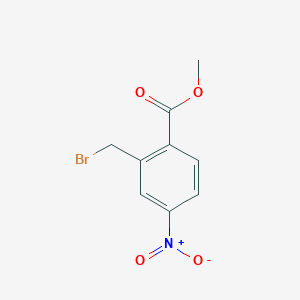

Methyl 2-(bromomethyl)-4-nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKFDOPHHNVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568027 | |

| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133446-99-8 | |

| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(bromomethyl)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-(bromomethyl)-4-nitrobenzoate, a key intermediate in various synthetic applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Introduction

This compound (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol , CAS: 133446-99-8) is a valuable building block in organic synthesis.[1][2] Its structure incorporates a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, making it a versatile reagent for the introduction of the 2-(methoxycarbonyl)-5-nitrobenzyl moiety in the synthesis of complex organic molecules.

Synthesis Pathway

The primary synthetic route to this compound involves a two-step process. The first step is the nitration of methyl 2-methylbenzoate to form methyl 2-methyl-4-nitrobenzoate. This is followed by a regioselective radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Experimental Protocols

Synthesis of Methyl 2-methyl-4-nitrobenzoate (Starting Material)

Materials:

-

Methyl 2-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add methyl 2-methylbenzoate to chilled concentrated sulfuric acid.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of methyl 2-methylbenzoate in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from methanol to obtain pure methyl 2-methyl-4-nitrobenzoate.

Synthesis of this compound

Materials:

-

Methyl 2-methyl-4-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methyl-4-nitrobenzoate and the chosen solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol [1] |

| CAS Number | 133446-99-8[1] |

| Appearance | Predicted: White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (Predicted) | δ (ppm) in CDCl₃: |

| 8.3-8.1 (m, 2H, Ar-H) | |

| 7.8-7.6 (d, 1H, Ar-H) | |

| 4.9 (s, 2H, -CH₂Br) | |

| 4.0 (s, 3H, -OCH₃) | |

| ¹³C NMR (Predicted) | δ (ppm) in CDCl₃: |

| 165 (C=O) | |

| 150 (C-NO₂) | |

| 135, 132, 128, 124 (Ar-C) | |

| 53 (-OCH₃) | |

| 30 (-CH₂Br) | |

| IR (Predicted) | ν (cm⁻¹): |

| ~3100-3000 (Ar C-H stretch) | |

| ~2950 (Aliphatic C-H stretch) | |

| ~1730 (C=O stretch) | |

| ~1530, 1350 (N-O asymmetric & symmetric) | |

| ~1250 (C-O stretch) | |

| ~650 (C-Br stretch) | |

| Mass Spec (Predicted) | m/z: 273/275 ([M]⁺, bromine isotopes), 194 ([M-Br]⁺) |

Safety Information

This compound is expected to be a hazardous substance. Benzylic bromides are lachrymatory and skin irritants. Nitro compounds can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed procedure for the synthesis of this compound via a two-step sequence involving nitration and subsequent radical bromination. While experimental characterization data is limited, predicted spectroscopic data has been provided to aid in the identification of the compound. Researchers and professionals in drug development can utilize this information for the successful synthesis and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-nitrobenzoate is a key organic intermediate with significant applications in pharmaceutical synthesis and materials science. Its bifunctional nature, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a benzoate scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties, a generalized synthesis protocol, and its notable applications, with a focus on its role in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available for the title compound, specific experimental values for properties such as melting and boiling points are more readily available for its isomers.

Table 1: General and Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for Related Isomers |

| Molecular Formula | C₉H₈BrNO₄[1][2] | - |

| Molecular Weight | 274.07 g/mol [1] | - |

| CAS Number | 133446-99-8[1] | - |

| Appearance | Solid | Off-white to pale yellow powder (3-nitro isomer)[3]; Light Yellow Solid (6-nitro isomer) |

| Melting Point | Data not available | 72-74 °C (3-nitro isomer)[3][4]; 84-86 °C (6-nitro isomer)[5] |

| Boiling Point | Data not available | 370.9 °C at 760 mmHg (Predicted, 3-nitro isomer)[3] |

| Solubility | Data not available | Soluble in Methanol (3-nitro isomer)[4]; Sparingly soluble in Chloroform (3-nitro isomer)[3] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic methylene protons (~4.5-5.0 ppm), and multiplets or doublets in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR: Key resonances would be observed for the ester carbonyl carbon (~165 ppm), the benzylic carbon (~30 ppm), the methyl ester carbon (~53 ppm), and the aromatic carbons, with shifts influenced by the bromo, methyl ester, and nitro substituents.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-H stretches of the aromatic ring and methyl/methylene groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of the bromo or methoxycarbonyl groups.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-4-nitrobenzoate. This approach is a standard procedure for the synthesis of benzylic bromides.

General Synthesis of this compound

This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes and related compounds.[6][7]

Objective: To synthesize this compound via radical bromination of Methyl 2-methyl-4-nitrobenzoate.

Materials:

-

Methyl 2-methyl-4-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

A radical initiator, e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0-1.2 equivalents) and the radical initiator (e.g., AIBN, 0.02-0.1 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules and other functional organic compounds.

-

Synthesis of Lenalidomide Intermediate: This compound serves as a crucial building block in the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.[2] The synthesis involves the reaction of the benzylic bromide with a suitable amine-containing fragment.

-

Starting Material for Polyglutamate Synthesis: It is utilized as a starting material for the synthesis of polyglutamate analogs.[1] This process leverages the reactivity of the benzylic bromide for the introduction of the glutamate moieties.

Visualized Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from its methyl precursor.

Caption: A generalized workflow for the synthesis of this compound.

Key Reactivity and Applications

This diagram illustrates the logical relationship between the key functional groups of this compound and its primary applications.

Caption: Relationship between functional groups and synthetic applications.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of medicinal chemistry. While a complete experimental dataset for this specific isomer is not fully available, its structural similarity to other well-characterized nitro-substituted bromomethylbenzoates allows for reliable predictions of its reactivity and properties. The general synthetic route via radical bromination is robust, providing access to this versatile intermediate for the development of novel therapeutics and functional materials. Further research into its specific physicochemical properties and biological activities is warranted to fully exploit its potential.

References

- 1. This compound | 133446-99-8 | IFA44699 [biosynth.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 5. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE CAS#: 61940-21-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its primary applications as a precursor for biologically active molecules, including histone deacetylase (HDAC) inhibitors and the immunomodulatory drug, Lenalidomide. Due to its role as a synthetic building block, this guide focuses on its chemical characteristics and synthetic utility rather than direct biological activity, for which there is limited public information.

Chemical and Physical Properties

This compound is a nitro compound with the chemical formula C₉H₈BrNO₄.[1][2] Its molecular weight is 274.07 g/mol .[1][2] This compound is a versatile synthetic building block, primarily utilized in the pharmaceutical industry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 133446-99-8 | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])CBr | [1] |

| Physical State | Solid | |

| Storage Temperature | 4°C | [4] |

Synthesis of this compound

The most common and established method for synthesizing this compound is through the free-radical bromination of its precursor, methyl 2-methyl-4-nitrobenzoate.[3] The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the brominating agent, is a widely adopted strategy for this transformation.[3]

Experimental Protocol: Free-Radical Bromination

This protocol describes the synthesis of this compound from methyl 2-methyl-4-nitrobenzoate.

Materials:

-

Methyl 2-methyl-4-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve methyl 2-methyl-4-nitrobenzoate in carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and quench with distilled water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthetic Applications

This compound is a valuable intermediate for the synthesis of various pharmaceutical agents due to the reactivity of its benzylic bromide.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is utilized in the synthetic preparation of cyclic hydroxamic acid derivatives, which are known to be potent histone deacetylase (HDAC) inhibitors with potential antitumor activity. The synthesis typically involves the reaction of the bromomethyl group with an appropriate amine, leading to the formation of a key carbon-nitrogen bond and subsequent cyclization.

Precursor for Lenalidomide Synthesis

This compound is a documented starting material in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[2][3] The synthesis involves the coupling of methyl 2-bromomethyl-3-nitrobenzoate (a related isomer) with 3-aminopiperidine-2,6-dione hydrochloride.[5] While the provided CAS number refers to the 4-nitro isomer, its utility in similar synthetic strategies highlights the importance of this class of compounds in drug development.

Synthesis of Polyglutamate Analogs

Research has also demonstrated the use of this compound as a starting material for the synthesis of polyglutamate analogs.[1] These analogs are of interest for their potential chemotherapeutic effects.[1]

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Role as a Synthetic Precursor

Caption: Synthetic applications of the title compound.

Safety Information

For detailed safety information, including hazard identification, first-aid measures, and handling and storage, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 133446-99-8) is a crucial chemical intermediate with significant applications in the synthesis of pharmaceuticals. While direct biological data for this compound is scarce, its role as a precursor to potent molecules like HDAC inhibitors and Lenalidomide underscores its importance in drug discovery and development. This guide provides a foundational understanding of its chemical properties and synthetic utility for researchers and professionals in the field. Further investigation into the direct biological effects of this intermediate, if any, could be a potential area for future research.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-(bromomethyl)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-nitrobenzoate is a pivotal intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry for the synthesis of immunomodulatory drugs such as Lenalidomide. Its chemical structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a methyl benzoate scaffold, dictates its reactivity and stability profile. This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, stability, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and subsequent reactions are presented, alongside a discussion of its stability under various conditions. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 133446-99-8 | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C | [4] |

| SMILES | COC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])CBr | [1] |

Reactivity

The reactivity of this compound is primarily governed by the benzylic bromide functional group. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the resulting carbocation intermediate through resonance.

The presence of a strong electron-withdrawing nitro group at the para-position significantly influences the reactivity of the benzylic bromide. While electron-withdrawing groups can destabilize a carbocation intermediate in an SN1 reaction, they can enhance the electrophilicity of the benzylic carbon, potentially favoring an SN2 mechanism. The reaction pathway (SN1 vs. SN2) will depend on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[5][6][7][8]

A primary application of this compound is in N-alkylation reactions, a key step in the synthesis of Lenalidomide precursors.[3]

Stability and Degradation

While specific stability studies on this compound are not extensively available in the literature, information can be inferred from related compounds and general chemical principles. A forced degradation study on the structurally similar 4-bromomethyl-3-nitrobenzoic acid revealed that the compound is most labile under acidic and alkaline hydrolytic conditions, leading to the formation of the corresponding benzyl alcohol.[9] This suggests that a primary degradation pathway for this compound is likely the hydrolysis of the benzylic bromide to form Methyl 2-(hydroxymethyl)-4-nitrobenzoate.

Nitroaromatic compounds can also be susceptible to reduction of the nitro group.[10] The stability of the ester functionality to hydrolysis should also be considered, particularly under strong acidic or basic conditions. For long-term storage, it is recommended to keep the compound at 2-8°C in a well-closed container, away from moisture and strong light.[4]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the radical bromination of its precursor, Methyl 2-methyl-4-nitrobenzoate.[3]

Synthesis of this compound

This procedure involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11][12][13]

Experimental Protocol:

-

To a solution of Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile, carbon tetrachloride), add N-bromosuccinimide (1.1-1.2 eq).[11][12]

-

Add a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.1 eq).[11][12]

-

Heat the reaction mixture to reflux (typically 55-80°C) and monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.[11][13]

-

Upon completion, cool the reaction mixture to room temperature.

-

If using a non-polar solvent like carbon tetrachloride, filter the mixture to remove the succinimide byproduct.[13]

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

-

Purify the crude product by recrystallization or silica gel column chromatography.[13]

Nucleophilic Substitution: Synthesis of Lenalidomide Intermediate

A key application of this compound is its reaction with an amine nucleophile in the synthesis of Lenalidomide.[11][14][15]

Experimental Protocol:

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like triethylamine or potassium carbonate (2.0-2.5 eq) and stir.[11][14]

-

Add a solution of this compound (1.0-1.1 eq) in the same solvent to the reaction mixture.[11]

-

Heat the reaction mixture (typically to 50-60°C) and monitor its progress by TLC or HPLC.[11][15]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol or isopropanol) to remove impurities.[11]

-

Dry the purified product under vacuum.

Quality Control and Analysis

The purity of this compound is critical for its use in pharmaceutical synthesis. Potential impurities can arise from the starting materials or as byproducts of the synthesis. For instance, in the synthesis of Lenalidomide, several isomeric bromomethyl nitrobenzoates are considered potential genotoxic impurities.[16]

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for the quality control and impurity profiling of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.[4][17]

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its utility is well-established, particularly in the synthesis of the anti-cancer drug Lenalidomide. Understanding its reactivity, which is dominated by the benzylic bromide, and its stability, with hydrolysis being a likely degradation pathway, is crucial for its effective use in research and development. The provided experimental protocols and logical workflows offer a practical guide for the synthesis, reaction, and quality control of this important chemical compound. Further quantitative studies on its reaction kinetics and degradation profile would be beneficial for optimizing its use in large-scale pharmaceutical manufacturing.

References

- 1. This compound | 133446-99-8 | IFA44699 [biosynth.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | 133446-99-8 | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]

- 15. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. 2-BROMOMETHYL-4-NITRO-BENZOIC ACID METHYL ESTER(133446-99-8) 1H NMR spectrum [chemicalbook.com]

The Synthetic Versatility of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-4-nitrobenzoate is a valuable and versatile synthetic building block, playing a crucial role as a key intermediate in the synthesis of various high-value molecules, most notably in the pharmaceutical industry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, provides multiple sites for chemical modification, making it an ideal starting material for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 133446-99-8 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | Solid |

| SMILES | COC(=O)c1ccc(cc1CBr)--INVALID-LINK--=O |

| InChI Key | PGNKFDOPHHNVNF-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 2-methyl-4-nitrobenzoate. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator, for instance, benzoyl peroxide or azobisisobutyronitrile (AIBN).

Experimental Protocol: Radical Bromination

This protocol is based on established methods for benzylic bromination and specific examples found in the literature for analogous compounds.

Materials:

-

Methyl 2-methyl-4-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05-1.2 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution to quench any remaining acidic species, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by silica gel column chromatography.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Methyl Ester Protons (-OCH₃): A singlet peak is expected around 3.9-4.0 ppm.

-

Benzylic Protons (-CH₂Br): A singlet peak is anticipated in the region of 4.8-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically between 7.5 and 8.5 ppm), influenced by the substitution pattern.

¹³C NMR Spectroscopy

-

Methyl Ester Carbonyl Carbon (C=O): A peak is expected in the range of 164-166 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal should appear around 52-53 ppm.

-

Benzylic Carbon (-CH₂Br): A peak is anticipated around 30-33 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm), with the carbon bearing the nitro group being the most downfield.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch (around 1520-1540 cm⁻¹) and one for the symmetric stretch (around 1340-1350 cm⁻¹).

-

C-Br Stretch: A moderate absorption is expected in the fingerprint region, typically between 600-700 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) and isotopic peaks (M+2) characteristic of a bromine-containing compound. Common fragmentation patterns would involve the loss of the bromo-methyl radical (•CH₂Br), the methoxy radical (•OCH₃), and the entire ester group.

Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of its benzylic bromide, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 2-(methoxycarbonyl)-5-nitrobenzyl moiety into a wide range of molecules.

Synthesis of Lenalidomide Precursors

A primary application of this building block is in the synthesis of the immunomodulatory drug Lenalidomide. The synthesis involves the reaction of this compound with 3-aminopiperidine-2,6-dione or its protected forms. This key step forms the isoindolinone core of the drug.

Caption: Key steps in the synthesis of Lenalidomide using this compound.

Synthesis of Polyglutamate Analogs

This compound also serves as a starting material for the synthesis of polyglutamate analogs.[1] These compounds are of interest in medicinal chemistry due to their potential as chemotherapeutic agents that may interfere with tumor cell proliferation.[1] The synthetic strategy typically involves the reduction of the nitro group to an amine, which can then be elaborated into a polyglutamate chain.

General Reactivity and Potential Applications

The reactive benzylic bromide can be displaced by a variety of nucleophiles, including:

-

Nitrogen Nucleophiles: Amines, amides, and heterocycles can be N-alkylated to introduce the substituted benzyl group. This is fundamental to the synthesis of isoindolinones and other nitrogen-containing heterocycles.

-

Oxygen Nucleophiles: Alcohols and phenols can be O-alkylated to form ethers.

-

Sulfur Nucleophiles: Thiols can be S-alkylated to form thioethers.

-

Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.

This broad reactivity profile makes this compound a valuable tool for the construction of diverse molecular libraries for drug discovery and materials science applications.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of complex molecules. While its use in the synthesis of Lenalidomide is well-established, its potential for the creation of other novel compounds remains a promising area for further research and development. This guide provides a foundational understanding for researchers and professionals looking to utilize this valuable synthetic intermediate in their work.

References

The Versatile Role of Methyl 2-(bromomethyl)-4-nitrobenzoate in Medicinal Chemistry: A Technical Guide

For Immediate Release

Methyl 2-(bromomethyl)-4-nitrobenzoate, a substituted aromatic compound, has emerged as a pivotal building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive benzylic bromide and an electron-withdrawing nitro group, make it a versatile precursor for the construction of complex heterocyclic scaffolds and for its use as a linker in advanced drug delivery systems. This technical guide provides an in-depth analysis of its applications, supported by experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.

Core Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material in the synthesis of several important classes of therapeutic agents. Its utility is most notably demonstrated in the production of immunomodulatory drugs, anticancer agents, and potentially in the burgeoning field of targeted protein degradation.

Synthesis of Lenalidomide: An Immunomodulatory Staple

One of the most significant applications of this compound is as a crucial intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies.[1][2] The synthesis involves a nucleophilic substitution reaction where the bromomethyl group reacts with an appropriate amine, leading to the formation of the core isoindolinone structure of Lenalidomide.

Experimental Protocol: Synthesis of Lenalidomide Intermediate

A common synthetic route involves the reaction of this compound with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base, such as triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the nucleophilic substitution and subsequent cyclization to form the 4-nitro-isoindolinone intermediate. This intermediate is then subjected to a reduction of the nitro group to an amine, yielding Lenalidomide.[3][4]

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Reference |

| This compound | 3-aminopiperidine-2,6-dione HCl | DMSO | Triethylamine | 50-55 °C | ~79% (overall) | [5] |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | L-glutamine methyl ester | Acetonitrile | - | - | 51% (overall) | [3] |

Construction of Heterocyclic Scaffolds: 2H-Indazoles and Quinazolinones

The reactivity of this compound extends to the synthesis of various heterocyclic systems, including 2H-indazoles and quinazolinones, which are prevalent scaffolds in many biologically active compounds.

2H-Indazoles: These compounds can be synthesized through a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which can be prepared from this compound.[6] 2H-indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[5]

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved through a reductive cyclization of a precursor derived from the reaction of this compound with an appropriate amine, followed by reduction of the nitro group and subsequent cyclization.[7] Quinazolinone-based molecules have been investigated for their potential as anticancer agents, often targeting tyrosine kinases.[8][9]

| Heterocycle | General Synthetic Strategy | Key Reaction Type | Potential Biological Activity |

| 2H-Indazoles | Palladium-catalyzed intramolecular amination | C-N bond formation | Anti-inflammatory, Antimicrobial |

| Quinazolinones | Reductive cyclization | Cyclization | Anticancer (Tyrosine kinase inhibitors) |

Signaling Pathways and Biological Targets

The therapeutic effects of compounds derived from this compound are often linked to their interaction with specific biological pathways. A prime example is the mechanism of action of Lenalidomide, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.

The Cereblon E3 Ligase Pathway

Lenalidomide exerts its immunomodulatory and anti-cancer effects by binding to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[10][11] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12] The degradation of these factors is crucial for the therapeutic activity of Lenalidomide in multiple myeloma.

Emerging Applications: PROTACs and Beyond

The bifunctional nature of molecules derived from this compound makes them attractive candidates for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation.

While direct synthesis of PROTACs using this compound is not yet widely reported, its derivatives can be envisioned as versatile linkers. The aromatic core can be functionalized to bind to a target protein, while the other end of the molecule can be modified to attach a ligand for an E3 ligase, such as Cereblon or VHL. The development of such molecules represents a promising frontier in targeted therapy.[13][14]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the blockbuster drug Lenalidomide underscores its importance, while its potential for creating diverse heterocyclic libraries and novel therapeutic modalities like PROTACs highlights its ongoing relevance in drug discovery and development. The continued exploration of this compound's reactivity and its incorporation into innovative molecular designs holds significant promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 7. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 10. gosset.ai [gosset.ai]

- 11. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of Linkers in Chemical Biology [bldpharm.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ).[1][2] This compound serves as a key intermediate in various synthetic applications, including the development of pharmaceutical agents.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for this compound, the following data tables present predicted values derived from the analysis of structurally analogous compounds. These predictions are based on established principles of spectroscopic interpretation and data from similar molecules such as Methyl 4-nitrobenzoate, Methyl 2-methyl-4-nitrobenzoate, and Methyl 2-bromo-4-nitrobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.4 - 8.2 | m | 2H | Aromatic (H-3, H-5) |

| ~7.8 - 7.6 | d | 1H | Aromatic (H-6) |

| ~4.8 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-NO₂ |

| ~140 | Aromatic C-Br |

| ~135 | Aromatic C-COOCH₃ |

| ~131 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic CH |

| ~53 | -OCH₃ |

| ~30 | -CH₂Br |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1250 | Strong | C-O stretch (ester) |

| ~680 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 273/275 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 242/244 | [M - OCH₃]⁺ |

| 194 | [M - Br]⁺ |

| 164 | [M - Br - NO₂]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the radical bromination of Methyl 2-methyl-4-nitrobenzoate. The following is a detailed protocol adapted from established procedures for similar benzylic brominations.[3]

Synthesis of this compound

Materials:

-

Methyl 2-methyl-4-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent) in the chosen solvent (e.g., CCl₄).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide precipitate.

-

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube for ¹H and ¹³C NMR analysis.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum. The typical range for analysis is 4000-400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule, where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then analyzed based on their mass-to-charge ratio (m/z).

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this guide.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of the synthesized product.

References

Methyl 2-(bromomethyl)-4-nitrobenzoate: A Comprehensive Technical Guide to Safety and Handling

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. Methyl 2-(bromomethyl)-4-nitrobenzoate, a key reagent in various synthetic pathways, including the synthesis of the immunomodulatory agent Lenalidomide, warrants particular attention due to its hazardous properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[4] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Formula | C₉H₈BrNO₄ | [1][4] |

| Molecular Weight | 274.07 g/mol | [1][4] |

| Appearance | Solid | [4] |

| CAS Number | 133446-99-8 | [1][2][3] |

| Storage Class | 11 - Combustible Solids | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is an alkylating agent, a class of compounds known for their high reactivity and potential to cause significant harm.[5] Alkylating agents are often toxic and carcinogenic due to their ability to alkylate DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects. The primary health hazards are summarized in Table 2.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction. |

| Skin Corrosion/Irritation | - | - | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | - | - | Causes serious eye irritation. |

Note: Hazard classifications can vary between suppliers and based on the concentration of the substance.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk:

-

Eye Protection : Chemical splash goggles are required at all times. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

-

Skin and Body Protection : A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure, consider additional protective clothing.

-

Respiratory Protection : All work with this compound should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.

Engineering Controls

-

Chemical Fume Hood : All weighing, handling, and reactions involving this compound must be performed in a properly functioning chemical fume hood.

-

Ventilation : The laboratory should be well-ventilated to prevent the accumulation of any hazardous vapors.

Safe Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact : Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Weighing : Weigh the solid compound carefully within the fume hood to avoid generating dust.

-

Spill Management : In case of a small spill, alert personnel in the area. The spill should be treated with an inert absorbent material and collected into a labeled hazardous waste container. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Disposal

Proper storage and waste management are critical for maintaining a safe laboratory environment.

Storage

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Location : Store in a designated corrosives or combustibles area, away from incompatible materials such as strong oxidizing agents and bases.

-

Segregation : Segregate from easily oxidized substances, alkalis, and reducing agents.

Disposal

-

Waste Classification : All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper), must be treated as hazardous waste.

-

Waste Containers : Collect waste in clearly labeled, sealed, and compatible containers. Label as "Hazardous Waste" and specify "Halogenated Organic Waste."

-

Disposal Method : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Mechanisms

To further clarify the necessary precautions and the compound's mode of action, the following diagrams are provided.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 133446-99-8 | IFA44699 [biosynth.com]

- 3. omsynth.com [omsynth.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 100959-22-6 CAS MSDS (METHYL 2-BROMO-4-NITROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Genesis of a Key Intermediate: A Technical Guide to Methyl 2-(bromomethyl)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-nitrobenzoate is a pivotal chemical intermediate, instrumental in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant role in medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the scientific literature, its history is intrinsically linked to the evolution of synthetic methodologies and its application as a versatile building block.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 133446-99-8 | [2][3] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Storage | 2-8°C Refrigerator | [3] |

| InChI | 1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | [1] |

| SMILES | COC(=O)c1ccc(cc1CBr)--INVALID-LINK--=O | [1] |

Synthesis of this compound

The history of this compound is fundamentally a story of its synthesis. It is most commonly prepared via the radical bromination of Methyl 2-methyl-4-nitrobenzoate. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). This method is a standard and widely adopted procedure in organic synthesis for the selective bromination of benzylic positions.

General Reaction Pathway

The synthesis involves the substitution of a hydrogen atom on the methyl group of Methyl 2-methyl-4-nitrobenzoate with a bromine atom.

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. While specific laboratory conditions may vary, this serves as a robust starting point for researchers. A similar methodology is employed for analogous compounds like Methyl 2-(bromomethyl)-4-chlorobenzoate.[4]

Materials:

-

Methyl 2-methyl-4-nitrobenzoate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-nitrobenzoate (1.0 equivalent).

-

Add the chosen solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (1.05 equivalents) and AIBN (0.05 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a key building block for the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.[5][6] The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile construction of the isoindolinone core of Lenalidomide. Its history is therefore closely tied to the development of this important therapeutic agent.

Conclusion

While the "discovery" of this compound may not be a singular, celebrated event, its importance in organic synthesis and drug development is undeniable. Its straightforward and efficient synthesis has made it a readily accessible and valuable tool for medicinal chemists. This technical guide provides researchers with the essential information needed to understand and utilize this key chemical intermediate in their own synthetic endeavors.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 133446-99-8 | IFA44699 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

Methyl 2-(bromomethyl)-4-nitrobenzoate Derivatives and Analogs: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-nitrobenzoate and its structural analogs are versatile intermediates in synthetic organic chemistry, particularly in the realm of medicinal chemistry. The inherent reactivity of the benzylic bromide and the influence of the electron-withdrawing nitro group make this scaffold a valuable starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound derivatives and their analogs. It is intended to be a resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and a summary of known quantitative data to facilitate further investigation and application of these compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the radical bromination of the corresponding methyl 2-methyl-4-nitrobenzoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

General Experimental Protocol: Radical Bromination

Materials:

-

Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.1-1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate in the chosen solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide and AIBN to the solution.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable solvent like dichloromethane and wash with water several times to remove succinimide.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Note: This is a general procedure. Specific reaction times, temperatures, and purification methods may vary depending on the specific substrate and scale of the reaction.

Caption: General workflow for the synthesis of this compound.

Biological Activity of Analogs

While this compound is primarily utilized as a synthetic intermediate, its structural analogs, particularly 3-methyl-4-nitrobenzoate derivatives, have demonstrated notable biological activity.

Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives

A series of 3-methyl-4-nitrobenzoate derivatives have been evaluated for their antifungal properties against various Candida species. The minimum inhibitory concentration (MIC) values for these compounds are summarized in the table below. The data suggests that the length of the alkyl ester chain influences the antifungal potency.[1][2][3]

| Compound | R Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. glabrata | MIC (µg/mL) vs. C. krusei | MIC (µg/mL) vs. C. guilliermondii |

| Methyl 3-methyl-4-nitrobenzoate | Methyl | 125 | 250 | 62.5 | 125 |

| Ethyl 3-methyl-4-nitrobenzoate | Ethyl | 250 | 250 | 125 | 250 |

| Propyl 3-methyl-4-nitrobenzoate | Propyl | 62.5 | 125 | 125 | 62.5 |

| Butyl 3-methyl-4-nitrobenzoate | Butyl | 125 | 250 | 250 | 125 |

| Pentyl 3-methyl-4-nitrobenzoate | Pentyl | 250 | 125 | 62.5 | 31.25 |

| Hexyl 3-methyl-4-nitrobenzoate | Hexyl | 125 | 62.5 | 125 | 62.5 |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the general principles for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3]

Materials:

-

Test compounds

-

Candida species isolates

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Sterile saline

-

0.5 McFarland standard

-

Incubator (35°C)

Procedure:

-

Preparation of Fungal Inoculum: Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Preparation of Compound Dilutions: Serially dilute the test compounds in RPMI-1640 medium within the 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation: Inoculate each well containing the diluted compound with the prepared fungal suspension. Include a positive control (fungal suspension without any compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Caption: Experimental workflow for antifungal susceptibility testing.

Putative Mechanism of Action

The biological activity of many nitroaromatic compounds is linked to the reductive activation of the nitro group by cellular nitroreductases.[3] This can lead to the generation of reactive nitrogen species, causing cellular damage. For the antifungal 3-methyl-4-nitrobenzoate derivatives, modeling studies have suggested an interaction with the TPMK (Thymidylate Kinase) protein, which is a potential molecular target for antifungal agents.[1][2]

Caption: Putative signaling pathway for antifungal nitrobenzoate derivatives.

Application in the Synthesis of Lenalidomide

A significant application of methyl 2-(bromomethyl)-nitrobenzoate isomers is in the synthesis of immunomodulatory drugs, most notably Lenalidomide. The 3-nitro isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key precursor.

Experimental Protocol: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione

The following protocol is adapted from patent literature for the synthesis of a key intermediate of Lenalidomide.[4][5][6]

Materials:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate

-

3-aminopiperidine-2,6-dione hydrochloride

-

Triethylamine or Sodium Bicarbonate

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

-

Charge a reaction vessel with 3-aminopiperidine-2,6-dione hydrochloride and the chosen solvent (e.g., DMSO).

-

Slowly add a base, such as triethylamine, to the mixture under an inert atmosphere (e.g., nitrogen).

-

Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in the same solvent to the reaction mixture.

-

Heat the mixture to 50-60°C and maintain for several hours, monitoring the reaction by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the crude product.

-

Filter the solid, wash with water, and then with a suitable solvent like methanol or isopropanol to purify the product.

-

Dry the resulting solid under vacuum to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.

Future Perspectives

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While its application in the synthesis of Lenalidomide is well-established, the exploration of other derivatives is an area ripe for investigation. The demonstrated antifungal activity of its analogs suggests that derivatives of the core compound could be promising candidates for new antimicrobial agents. Furthermore, the general anticancer properties of nitroaromatic and substituted benzyl bromide compounds indicate that novel derivatives of this compound may exhibit interesting cytotoxic activities.[7][8][9] Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully explore the therapeutic potential of this versatile chemical scaffold. Quantitative structure-activity relationship (QSAR) studies could also be employed to guide the design of more potent and selective analogs.[10][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. benchchem.com [benchchem.com]

- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical Exploration of the Electronic Structure of Methyl 2-(bromomethyl)-4-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of Methyl 2-(bromomethyl)-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of published experimental or theoretical studies on this specific molecule, this paper outlines a robust computational and experimental framework for its characterization. It presents a hypothetical but realistic set of data derived from proposed Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, alongside standardized experimental protocols for UV-Visible and Nuclear Magnetic Resonance spectroscopy. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound, offering detailed methodologies and expected outcomes to guide future research.

Introduction

This compound is a significant building block in organic synthesis, particularly in the pharmaceutical industry. Its utility is largely dictated by the interplay of its functional groups—the electron-withdrawing nitro group, the ester, and the reactive bromomethyl group—which collectively define its electronic landscape and reactivity. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, reaction mechanisms, and potential biological activity. This guide details the theoretical and experimental approaches required to elucidate these properties.

Theoretical Methodology: A Hypothetical Study

To investigate the electronic properties of this compound, a computational study is proposed using established quantum chemical methods. The following sections detail the protocols for these hypothetical calculations.

Computational Details

All calculations would be performed using the Gaussian 09 software package. The molecular structure of this compound would be built using GaussView and initially optimized using a semi-empirical method before proceeding to more accurate calculations.

2.1.1. Geometry Optimization and Frequency Calculations The ground state geometry of the molecule is to be optimized in the gas phase using both Density Functional Theory (DFT) with the B3LYP functional and the Hartree-Fock (HF) method.[1][2] A 6-311++G(d,p) basis set, which includes diffuse functions and polarization, is proposed for all atoms to accurately describe the electronic distribution, especially for the electronegative oxygen, nitrogen, and bromine atoms.[3] Frequency calculations at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[1][2]

2.1.2. Electronic Properties Following geometry optimization, several key electronic properties would be calculated:

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and reactive sites.[4][5]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[4][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

The logical workflow for these theoretical calculations is illustrated in the diagram below.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the proposed DFT and HF calculations. Note: This data is hypothetical and serves as a realistic projection for the purposes of this guide.

Optimized Geometrical Parameters

Table 1: Selected Bond Lengths (Å)

| Bond | DFT (B3LYP) | Hartree-Fock (HF) |

|---|---|---|

| C-Br | 1.958 | 1.945 |

| N-O (avg) | 1.235 | 1.218 |

| C=O | 1.215 | 1.198 |

| C-O (ester) | 1.345 | 1.332 |

Table 2: Selected Bond Angles (°)

| Angle | DFT (B3LYP) | Hartree-Fock (HF) |

|---|---|---|

| C-C-Br | 112.5 | 112.8 |

| O-N-O | 124.8 | 125.1 |

| C-C=O | 125.1 | 125.3 |

| O=C-O | 123.5 | 123.6 |

Mulliken Atomic Charges

Table 3: Hypothetical Mulliken Charges (e)

| Atom | DFT (B3LYP) | Hartree-Fock (HF) |

|---|---|---|

| Br | -0.185 | -0.210 |

| N | +0.550 | +0.610 |

| O (nitro avg) | -0.380 | -0.420 |

| C (carbonyl) | +0.450 | +0.520 |

| O (carbonyl) | -0.410 | -0.450 |

Frontier Molecular Orbital Energies

Table 4: FMO Energies and Energy Gap (eV)

| Parameter | DFT (B3LYP) | Hartree-Fock (HF) |

|---|---|---|

| HOMO Energy | -7.85 | -8.95 |

| LUMO Energy | -3.20 | -1.85 |

| Energy Gap (ΔE) | 4.65 | 7.10 |

The relationship between the key functional groups and the molecule's electronic properties is depicted below.

Experimental Protocols for Structural Elucidation

To complement the theoretical calculations, the following standard experimental protocols are recommended for the characterization of this compound.

UV-Visible Spectroscopy